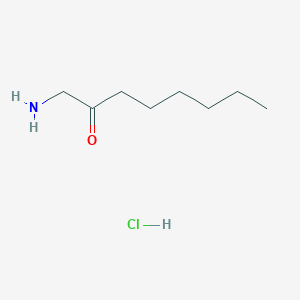

2-Oxooctylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxooctylamine hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) in 2-oxooctylamine hydrochloride participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions to form N-alkyl derivatives .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides. The reaction proceeds via intermediate imine formation, stabilized by the ketone group .

Example Reaction:

C8H16ClNO+CH3IEt3N, DMFC9H19ClNO+HI

Yield: 65–82% under optimized conditions.

Ketone-Mediated Transformations

The α-ketone group facilitates:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 2-hydroxyoctylamine hydrochloride .

-

Condensation : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively. These derivatives are pivotal in heterocycle synthesis .

Table 1: Ketone Reactivity in this compound

Metal-Catalyzed Reactions

Transition metals enhance reactivity:

-

Nickel(II)-Mediated Oxidation : Nickel chloride promotes oxidation of the α-CH₂ group adjacent to the ketone, forming vicinal dioximes in the presence of hydroxylamine .

-

Iron(II)-Catalyzed Nitrosation : Styrenes and NaNO₂/Fe(BH₄)₂ generate aromatic ketoximes via electrophilic attack .

Mechanistic Insight :

The nickel(II) center activates the α-CH₂ bond, enabling oxidation to a carbonyl intermediate. Subsequent reaction with hydroxylamine yields dioximes :

RCOCH2NH2NiCl2,HONORC(═NOH)CH(═NOH)

Biochemical Transformations

In enzymatic pathways, 2-oxooctylamine derivatives serve as intermediates:

-

Transamination : Catalyzed by 5-oxooctanal-aminotransferase, it converts to χ-coniceine in poison hemlock alkaloid biosynthesis .

-

Reductive Amination : NADPH-dependent enzymes reduce the ketone to secondary amines, forming neuroactive piperidine alkaloids .

Key Pathway :

5-OxooctanalL-alanine, aminotransferaseχ-ConiceineNADPHConiine

Pharmaceutical Relevance

While not directly used in drugs, its derivatives show bioactivity:

Propiedades

Número CAS |

113697-90-8 |

|---|---|

Fórmula molecular |

C8H18ClNO |

Peso molecular |

179.69 g/mol |

Nombre IUPAC |

1-aminooctan-2-one;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-3-4-5-6-8(10)7-9;/h2-7,9H2,1H3;1H |

Clave InChI |

WKCBWGSDJCODIX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(=O)CN.Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.